Product packaging for Fluphenazine Enanthate Dihydrochloride(Cat. No.:CAS No. 3105-68-8)

Fluphenazine Enanthate Dihydrochloride

Cat. No.: B1146516
CAS No.: 3105-68-8
M. Wt: 622.61
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Description

Contextualization within Phenothiazine (B1677639) Pharmacology Research

Phenothiazines represent a foundational class of compounds in the history of psychopharmacology, with their derivatives revolutionizing the study and treatment of psychosis. jmedchem.comfda.gov These tricyclic compounds are characterized by a core phenothiazine structure, and their pharmacological activity is largely attributed to their ability to antagonize dopamine (B1211576) receptors, particularly the D2 subtype. jmedchem.comnih.gov

Fluphenazine (B1673473), as a potent phenothiazine derivative, is a cornerstone of this class. jmedchem.com The addition of a piperazine (B1678402) group to the phenothiazine nucleus enhances its potency. Fluphenazine Enanthate Dihydrochloride (B599025), as a specific salt and ester form, is a tool for researchers to investigate the effects of sustained dopamine receptor blockade. nih.govchemicalbook.com Its chemical structure, featuring a heptanoate (B1214049) (enanthate) ester, allows for its formulation in an oil depot for slow release and hydrolysis to the active fluphenazine moiety. mdpi.com This characteristic is of significant interest in non-clinical research for studying the long-term neurochemical and behavioral consequences of continuous dopamine receptor antagonism.

Historical Perspective of its Investigation in Non-Clinical Settings

The development of long-acting injectable antipsychotics in the 1960s marked a significant advancement in neuropharmacology research. Fluphenazine enanthate was one of the first depot antipsychotics to be synthesized, making its appearance in the mid-1960s. patsnap.com This innovation was not only a clinical breakthrough but also provided researchers with a novel tool to explore the long-term effects of antipsychotic agents in non-clinical models.

Early non-clinical investigations with fluphenazine esters focused on understanding their pharmacokinetic profiles. A notable study in 1979 compared the kinetics of fluphenazine administered as the dihydrochloride, enanthate, and decanoate (B1226879) esters. This research demonstrated differences in peak concentrations and elimination half-lives among the different forms, with the enanthate ester showing a distinct profile. researchgate.net Such studies were crucial in establishing the relationship between the chemical structure of the ester and the duration of its biological action.

Further non-clinical research has utilized fluphenazine and its esters to explore a range of biological activities beyond their primary antipsychotic effects. These investigations have delved into the potential antiviral and anticancer properties of phenothiazines, with fluphenazine being a key compound in these exploratory studies. jmedchem.com

Overview of its Significance in Biochemical and Molecular Research

The primary significance of Fluphenazine Enanthate Dihydrochloride in biochemical and molecular research lies in its function as a long-acting dopamine D2 receptor antagonist. jmedchem.comnih.gov This property allows for the sustained modulation of dopaminergic pathways in research settings, enabling the study of the downstream effects of prolonged D2 receptor blockade.

In vitro studies have utilized fluphenazine to investigate its binding affinity for various dopamine receptor subtypes. mdpi.com While much of this research has been conducted with fluphenazine hydrochloride, the findings are broadly applicable to the active moiety released from the enanthate ester. These studies are fundamental to understanding the structure-activity relationships of phenothiazines and the molecular determinants of their interaction with dopamine receptors.

More recent research has explored the molecular interactions of fluphenazine with other cellular targets. For instance, studies have investigated the interaction of fluphenazine with gold nanoparticles for potential drug delivery systems. mdpi.com Additionally, research into the anticancer properties of fluphenazine has identified potential molecular targets beyond the dopamine receptor, including effects on cell cycle regulation and apoptosis in cancer cell lines. nih.gov While these studies may not have exclusively used the enanthate dihydrochloride salt, they contribute to the broader understanding of the biochemical and molecular actions of the active fluphenazine molecule.

Detailed Research Findings

Research AreaFindingCompound(s) Studied
Pharmacokinetics Demonstrated differences in peak plasma concentrations and elimination half-lives between the dihydrochloride, enanthate, and decanoate esters of fluphenazine. researchgate.netFluphenazine Dihydrochloride, Fluphenazine Enanthate, Fluphenazine Decanoate
Receptor Binding Fluphenazine exhibits high affinity for dopamine D2 receptors, a key characteristic of its antipsychotic action. jmedchem.comnih.govFluphenazine
Anticancer Research In vitro studies have shown that fluphenazine can induce apoptosis and inhibit cell proliferation in various cancer cell lines. nih.govFluphenazine
Antiviral Research Phenothiazine derivatives, including fluphenazine, have been investigated for their potential antiviral activity. jmedchem.comFluphenazine and other phenothiazines
Drug Delivery Research has explored the conjugation of fluphenazine to gold nanoparticles to investigate novel delivery mechanisms. mdpi.comFluphenazine Dihydrochloride

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₂₉H₄₀Cl₂F₃O₂S B1146516 Fluphenazine Enanthate Dihydrochloride CAS No. 3105-68-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl heptanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38F3N3O2S.2ClH/c1-2-3-4-5-11-28(36)37-21-20-34-18-16-33(17-19-34)14-8-15-35-24-9-6-7-10-26(24)38-27-13-12-23(22-25(27)35)29(30,31)32;;/h6-7,9-10,12-13,22H,2-5,8,11,14-21H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORZKYVLRPQZBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40Cl2F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of Fluphenazine Enanthate Dihydrochloride

Precursor Synthesis Pathways and Optimizations

The synthesis of fluphenazine (B1673473), the immediate precursor to the enanthate ester, is a multi-step process centered on the construction of the trifluoromethyl-phenothiazine core and the attachment of the piperazine-containing side chain.

One scalable synthetic approach begins with readily available starting materials: tert-butyl piperazine-1-carboxylate and 1-bromo-3-chloropropane. researchgate.net A nucleophilic substitution reaction between these two compounds yields tert-butyl 4-(3-chloropropyl) piperazine-1-carboxylate. This intermediate is then used for the N-alkylation of 2-(trifluoromethyl)-10H-phenothiazine. The subsequent steps involve the deprotection of the tert-butoxycarbonyl (Boc) group and N-alkylation with 2-chloroethanol to introduce the terminal hydroxyethyl (B10761427) group, affording fluphenazine. researchgate.net This route is noted for its suitability for large-scale synthesis. researchgate.net

Another established pathway involves the direct alkylation of 2-trifluoromethylphenothiazine. newdrugapprovals.org In this method, the phenothiazine (B1677639) core is reacted with 4-formyl-1-piperazineylpropylchloride in the presence of a strong base like sodium amide. This reaction yields 2-trifluoromethyl-10-[3-(4-formyl-1-piperazinyl)propyl]phenothiazine. The protective N-formyl group is subsequently removed via alkaline hydrolysis to give the key intermediate, 2-trifluoromethyl-10-[3-(1-piperazinyl)propyl]phenothiazine, which is then further functionalized to produce fluphenazine. newdrugapprovals.org

Optimization of these pathways focuses on maximizing yield, ensuring high purity, and enabling large-scale production. Key considerations include the choice of solvents, reaction temperatures, and purification methods to control for process-related impurities.

Table 1: Key Precursor Synthesis Reactions

Starting Materials Key Intermediates Final Precursor Synthesis Goal
tert-butyl piperazine-1-carboxylate, 1-bromo-3-chloropropane, 2-(trifluoromethyl)-10H-phenothiazine tert-butyl 4-(3-chloropropyl) piperazine-1-carboxylate Fluphenazine Scalable Production researchgate.net

Esterification Chemistry and Yield Enhancement Strategies

The conversion of fluphenazine to its long-acting enanthate form is achieved through esterification. This chemical modification is crucial for the drug's pharmacokinetic profile, as the ester is more lipophilic than the parent compound, allowing it to be slowly released from an oil-based depot injection site and subsequently hydrolyzed by plasma esterases back to the active fluphenazine. nih.govfda.gov

The reaction involves treating fluphenazine, specifically the terminal hydroxyl group of the 1-piperazineethanol side chain, with an activated form of heptanoic acid (enanthic acid). Typically, this is performed using heptanoyl chloride or heptanoic anhydride under basic conditions to neutralize the generated acid and drive the reaction to completion.

Strategies to enhance the yield and purity of Fluphenazine Enanthate include:

Anhydrous Conditions: Preventing the hydrolysis of the acylating agent (e.g., heptanoyl chloride) by maintaining a moisture-free environment is critical.

Stoichiometric Control: Careful control of the molar ratios of fluphenazine to the acylating agent and base is necessary to maximize conversion and minimize side reactions.

Purification: Following the reaction, the product must be purified to remove unreacted starting materials, byproducts, and residual solvents. This often involves chromatographic techniques or crystallization of the dihydrochloride (B599025) salt.

The final step is the conversion of the fluphenazine enanthate free base into the more stable and water-soluble dihydrochloride salt by treating the base with hydrochloric acid.

Table 2: Esterification Profile

Parent Compound Reactant Ester Product Key Transformation Purpose

Analogue and Deuterium-Labeled Compound Preparation

The fluphenazine scaffold has been modified to produce various analogues and isotopically labeled versions for research purposes.

Analogue Preparation: The synthesis of fluphenazine analogues has been explored to modify the compound's properties, such as hydrophilicity, which may influence its distribution. researchgate.net A common strategy involves preparing a key epoxide intermediate, 10-(2,3-epoxypropyl)-2-trifluoromethyl-phenothiazine. This intermediate is synthesized from 2-trifluoromethyl-phenothiazine. The subsequent ring-opening of the epoxide with various amines, such as N-2-hydroxyethyl-N-methylamine or 4-(2-hydroxyethoxyethyl)piperazine, allows for the introduction of diverse side chains, yielding a range of analogues. researchgate.net This modular approach facilitates the exploration of structure-activity relationships. While yields for these research-focused syntheses can range from 10-63%, they have not always been optimized. researchgate.net

Deuterium-Labeled Compound Preparation: Deuterium-labeled fluphenazine is a valuable tool in metabolic studies and pharmacokinetic research. Specific labeling of the propylpiperazine side chain has been achieved using lithium aluminum deuteride (LiAlD₄) as a reducing agent. nih.govdocumentsdelivered.com

Two Deuterium Atoms: Labeling the gamma-carbon of the propyl group is accomplished by the reduction of 10-(2-methoxycarbonylethyl)-2-trifluoromethyl-10H-phenothiazine with LiAlD₄. nih.gov

Four Deuterium Atoms: Incorporation of four deuterium atoms into the piperazine (B1678402) ring is achieved by reducing 10-[3-(3,5-dioxo-1-piperazinyl)propyl]-2-trifluoromethyl-10H-phenothiazine. nih.gov

Six Deuterium Atoms: A combination of these strategies can be used to produce a hexadeuterated version. nih.gov

These methods provide precise control over the location of the deuterium labels, which is essential for mechanistic studies. nih.govdocumentsdelivered.com

Table 3: Derivatization Summary

Derivative Type Synthetic Strategy Key Reagent/Intermediate Purpose of Derivative
Hydrophilic Analogues Epoxide ring-opening with various amines 10-(2,3-epoxypropyl)-2-trifluoromethyl-phenothiazine Modify physicochemical properties researchgate.net

Advanced Analytical Characterization and Stability Studies

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatographic methods are fundamental in separating and quantifying fluphenazine (B1673473) enanthate dihydrochloride (B599025) from its impurities and degradation products. These techniques offer high resolution and sensitivity, making them indispensable for quality control and stability studies.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of fluphenazine and its derivatives due to its specificity and sensitivity. jmedchem.com Stability-indicating HPLC methods are particularly crucial for distinguishing the active compound from its degradation products that may form under various stress conditions. nih.govnih.gov

Research on the closely related fluphenazine hydrochloride has led to the development of several robust HPLC methods. These methods are typically validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netrsc.org

A common approach involves reversed-phase chromatography. For instance, a stability-indicating method for fluphenazine hydrochloride utilized a C18 column with a mobile phase consisting of a mixture of a phosphate (B84403) buffer and organic solvents like acetonitrile (B52724) and methanol (B129727). nih.govrsc.org Detection is often carried out using a UV detector at wavelengths around 254-259 nm, where the phenothiazine (B1677639) structure exhibits strong absorbance. nih.govnih.govindexcopernicus.com

The development of these methods often includes forced degradation studies, where the compound is exposed to acid, base, oxidative, photolytic, and thermal stress. nih.govnih.gov This ensures the method can effectively separate the intact drug from any potential degradants, proving its stability-indicating capability. For example, studies have shown that fluphenazine is particularly sensitive to oxidative and photolytic conditions. nih.gov

Here is a summary of typical HPLC parameters used in the analysis of fluphenazine derivatives:

ParameterTypical Value/ConditionSource(s)
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.govindexcopernicus.combbrc.in
Mobile Phase Mixture of aqueous buffer (e.g., phosphate, ammonium (B1175870) acetate) and organic solvents (e.g., acetonitrile, methanol) nih.govnih.govrsc.orgresearchgate.net
Flow Rate 1.0 - 1.5 mL/min rsc.orgindexcopernicus.combbrc.in
Detection Wavelength 254 - 259 nm nih.govnih.govindexcopernicus.com
Column Temperature Ambient to 30°C researchgate.netbbrc.in
Injection Volume 15 - 20 µL indexcopernicus.combbrc.in

Gas Chromatography (GC) Applications in Research

Gas chromatography (GC) is another powerful technique for the analysis of fluphenazine, particularly for its quantification in biological samples. jmedchem.comnih.gov For volatile and thermally stable compounds, GC offers high resolution and sensitivity. In the case of fluphenazine and its esters, derivatization may be necessary to improve their volatility and thermal stability for GC analysis. nih.gov

A sensitive method for the determination of fluphenazine in human plasma involved the formation of its trimethylsilyl (B98337) (TMS) derivative. nih.gov This derivatization step makes the molecule more amenable to GC analysis. The method demonstrated good precision and was able to quantify low concentrations of fluphenazine, which is important for pharmacokinetic studies. nih.gov The use of a structurally similar internal standard is crucial for accurate quantification in complex matrices. nih.gov While this specific study focused on the decanoate (B1226879) ester, the principles are directly applicable to the enanthate ester.

Key aspects of GC methods for fluphenazine analysis include:

Derivatization: Often required to increase volatility (e.g., silylation). nih.gov

Column: Capillary columns with appropriate stationary phases are used for separation.

Detector: Flame ionization detector (FID) or a more specific detector like a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) can be used.

Internal Standard: Essential for accurate quantification. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) Methodologies

High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, cost-effective, and versatile alternative to HPLC for the analysis of phenothiazine derivatives. nih.gov HPTLC methods can be used for identification, purity testing, and quantification.

For the analysis of phenothiazines, HPTLC methods typically employ silica (B1680970) gel plates as the stationary phase. nihs.go.jp The separation is achieved by developing the plate in a chamber containing a suitable mobile phase. A study on various phenothiazine drugs utilized different solvent systems to achieve separation, with identification based on the color of the spots after spraying with a reagent and their Rf values relative to a standard. nih.gov

A specific method for related substances in Fluphenazine Enanthate involves spotting the sample and a standard solution on a silica gel plate with a fluorescent indicator. nihs.go.jp The plate is then developed with a mixture of acetone, hexane, and ammonia (B1221849) solution. After development, the plate is examined under UV light, and the intensity of any impurity spots is compared to the spot from the standard solution. nihs.go.jp Densitometric scanning can be used for quantitative analysis, providing good precision and accuracy. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for the structural elucidation of impurities and degradation products of fluphenazine enanthate. researchgate.netptfarm.pl The coupling of HPLC with tandem mass spectrometry provides both chromatographic separation and detailed structural information from the mass spectra.

In a typical workflow, the sample is first separated by LC. The eluent is then introduced into the mass spectrometer, where the molecules are ionized, commonly using electrospray ionization (ESI). springernature.com The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing the molecular weight of the compound.

For structural elucidation, tandem MS (MS/MS) is employed. A specific ion (the precursor ion) is selected and fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides valuable information about the structure of the molecule. ptfarm.pl For example, a study on fluphenazine hydrochloride used LC-MS/MS to characterize its oxidative degradation product. nih.gov By comparing the fragmentation pattern of the degradation product to that of the parent drug, the structural modification could be identified. A UPLC-MS/MS method has been developed for the simultaneous detection of fluphenazine and other antipsychotics, monitoring specific precursor-to-product ion transitions for each analyte to ensure accurate identification and quantification. nih.gov

Spectroscopic Characterization Methods

Spectroscopic techniques are vital for confirming the identity and structure of fluphenazine enanthate dihydrochloride and for its quantification in research samples.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Research Analytics

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, rapid, and non-destructive technique widely used for the quantitative analysis of phenothiazines. The phenothiazine ring system has a characteristic UV absorption spectrum that can be used for identification and quantification.

According to the Japanese Pharmacopoeia, the identification of Fluphenazine Enanthate can be performed by dissolving the substance in a solution of hydrochloric acid in methanol and measuring its absorption spectrum. nihs.go.jp The spectrum should exhibit similar intensities of absorption at the same wavelengths as a reference spectrum. nihs.go.jp

For quantitative analysis, the concentration of a substance in a solution is determined by measuring its absorbance at a specific wavelength (λmax) and applying the Beer-Lambert law. The λmax for fluphenazine hydrochloride is typically observed around 254-259 nm. nih.govindexcopernicus.com The development of a UV-Vis spectrophotometric method requires the selection of a suitable solvent in which the compound is stable and the determination of the λmax.

A summary of UV-Vis spectroscopic parameters for fluphenazine derivatives:

ParameterValue/ConditionSource(s)
Solvent Hydrochloric acid in methanol, or a mixture of buffer, acetonitrile, and methanol indexcopernicus.comnihs.go.jp
λmax Approximately 254 - 259 nm nih.govindexcopernicus.com
Application Identification and quantification nihs.go.jp

Surface-Enhanced Raman Spectroscopy (SERS) Combined with Density Functional Theory (DFT)

A comprehensive search of scientific databases and literature reveals a lack of specific studies applying Surface-Enhanced Raman Spectroscopy (SERS) combined with Density Functional Theory (DFT) to the analysis of this compound. While SERS and DFT are powerful techniques for the structural elucidation and sensitive detection of various molecules, their application to this particular salt form of fluphenazine has not been documented in available research.

Forced Degradation and Stability Kinetics Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. However, specific data from forced degradation and stability kinetics studies for this compound are not present in the accessible scientific literature. The subsections below reflect this absence of information.

There are no available studies that detail the oxidative degradation mechanisms and pathways specifically for this compound. Research into how this compound behaves under oxidative stress conditions, which would typically involve exposure to reagents like hydrogen peroxide, has not been published.

Information regarding the hydrolytic degradation of this compound under acidic, basic, and neutral conditions is not available in the reviewed literature. While the ester linkage in the enanthate moiety suggests a potential for hydrolysis, specific kinetic studies and degradation product identification for the dihydrochloride salt have not been reported.

The photolytic and thermal degradation profiles of this compound have not been characterized in the available scientific research. Studies detailing the effects of light exposure and elevated temperatures on the stability of this specific compound, and the identification of any resulting degradants, are absent from the literature.

Adsorption and Interaction Studies in In Vitro Systems

A review of published studies indicates that there is no specific research on the adsorption and interaction of this compound with microcrystalline cellulose (B213188). Microcrystalline cellulose is a common excipient in solid dosage forms, and while such interactions are important for formulation development, this particular pairing has not been the subject of documented investigation.

Influence of pH, Ionic Strength, and Particle Size on Adsorption

Influence of pH

The pH of the surrounding medium plays a pivotal role in the adsorption of ionizable drugs like fluphenazine. Fluphenazine is a weak base with multiple pKa values, meaning its degree of ionization and surface charge change significantly with pH. mdpi.com This, in turn, affects its interaction with adsorbent surfaces.

Research on fluphenazine dihydrochloride has shown that its adsorption onto microcrystalline cellulose is markedly pH-dependent. Generally, for a basic drug like fluphenazine, adsorption to a negatively charged surface is expected to be higher at lower pH values where the drug is predominantly in its cationic (protonated) form. Conversely, as the pH increases towards and beyond its pKa values, the drug becomes less ionized (more in its neutral, free base form), which can lead to a decrease in electrostatic attraction to negatively charged surfaces. However, other interactions, such as hydrophobic interactions, can also come into play.

The ionization state of fluphenazine at different pH values is a key determinant of its adsorptive behavior. For instance, at a physiological pH, the distal nitrogen atom of the piperazine (B1678402) ring is likely uncharged, while the proximal nitrogen is largely protonated. mdpi.com This complex ionization behavior influences how the molecule orients itself and interacts with adsorbent surfaces.

Illustrative Data: Please note: The following table presents illustrative data based on general principles of drug adsorption and qualitative findings for the related compound, fluphenazine dihydrochloride. It does not represent actual experimental results for this compound.

pHPredicted Adsorption of Fluphenazine onto a Negatively Charged Excipient (%)Predominant SpeciesPrimary Interaction Mechanism
3.0HighCationicElectrostatic Attraction
5.0Moderate-HighCationic/Partially IonizedMixed (Electrostatic and Hydrophobic)
7.0ModeratePartially Ionized/NeutralMixed (Electrostatic and Hydrophobic)
9.0LowPrimarily NeutralHydrophobic Interaction

Influence of Ionic Strength

The ionic strength of the solution, which is a measure of the total concentration of ions, can significantly modulate the adsorption of charged molecules like this compound. An increase in ionic strength generally leads to a decrease in the adsorption of a charged drug onto an oppositely charged surface.

This phenomenon is attributed to the "screening effect." The added ions in the solution compete with the charged drug molecules for the binding sites on the adsorbent surface. Furthermore, these ions can form an electrical double layer that shields the electrostatic attraction between the drug and the adsorbent, thereby reducing the extent of adsorption. Studies on other ionizable drugs have consistently demonstrated that as the concentration of electrolytes in the solution increases, the adsorption capacity for the drug decreases.

Illustrative Data: Please note: The following table presents illustrative data based on general principles of drug adsorption and qualitative findings for the related compound, fluphenazine dihydrochloride. It does not represent actual experimental results for this compound.

Ionic Strength (M)Predicted Adsorption of Fluphenazine onto a Negatively Charged Excipient (%)Rationale
0.01HighMinimal screening of electrostatic attraction.
0.05ModerateIncreased competition from ions in solution.
0.10LowerSignificant screening effect, reducing electrostatic interactions.
0.20LowStrong competition and shielding of surface charges.

Influence of Particle Size

The particle size of an adsorbent material has a direct and significant impact on the extent of drug adsorption. Generally, for a given mass of adsorbent, a smaller particle size results in a larger total surface area available for interaction with the drug molecules. microtrac.com This increased surface area provides more binding sites, leading to a higher adsorption capacity.

Research on the adsorption of fluphenazine dihydrochloride onto microcrystalline cellulose has confirmed this principle, showing that smaller particle sizes of the excipient lead to a greater amount of drug being adsorbed. researchgate.net This relationship is a fundamental concept in surface chemistry and is crucial in the formulation of solid dosage forms where drug-excipient interactions can affect drug release and stability. Therefore, controlling the particle size of both the active pharmaceutical ingredient and the excipients is a critical parameter in pharmaceutical manufacturing.

Illustrative Data: Please note: The following table presents illustrative data based on general principles of drug adsorption and qualitative findings for the related compound, fluphenazine dihydrochloride. It does not represent actual experimental results for this compound.

Adsorbent Particle Size (µm)Relative Surface AreaPredicted Adsorption of Fluphenazine (%)
250LowLow
150MediumMedium
50HighHigh
20Very HighVery High

Molecular and Cellular Pharmacology in Pre Clinical Models

Receptor Binding and Antagonism Profiling

Fluphenazine (B1673473) exhibits a broad receptor binding profile, acting as an antagonist at several key receptors implicated in the pathophysiology of psychotic disorders. Its primary mechanism is potent antagonism of dopamine (B1211576) receptors, but it also interacts with adrenergic, muscarinic, histaminergic, and serotonergic receptors.

Dopamine D1 and D2 Receptor Interactions

Fluphenazine demonstrates high-affinity antagonism at both dopamine D1 and D2 receptors, a hallmark of typical antipsychotics. nih.govdrugbank.com This dual blockade is central to its mechanism of action. nih.gov The antagonism of D2 receptors in the mesolimbic pathway is thought to mediate its antipsychotic effects. drugbank.compatsnap.com Pre-clinical studies have shown that fluphenazine administration leads to a decrease in D2 receptor binding throughout the basal ganglia. nih.gov In contrast, its effect on D1 receptor binding can be region-dependent. nih.gov The interaction with both D1 and D2 receptors results in widespread adaptive changes in the neurochemistry of the basal ganglia. nih.gov

The binding affinities (Ki) of fluphenazine for dopamine receptors have been quantified in various studies.

Table 1: Dopamine Receptor Binding Affinities of Fluphenazine

Receptor Ki (nM)
Dopamine D1 5
Dopamine D2 0.63

Data sourced from studies on fluphenazine, the active moiety of Fluphenazine Enanthate Dihydrochloride (B599025).

Alpha-1 Adrenergic Receptor Affinity

Fluphenazine also possesses antagonistic properties at alpha-1 adrenergic receptors. wikipedia.org This interaction is not central to its primary antipsychotic efficacy but is a notable aspect of its pharmacological profile. The blockade of these receptors is thought to contribute to some of the cardiovascular side effects observed with phenothiazine (B1677639) antipsychotics. Specific Ki values for fluphenazine at alpha-1 adrenergic receptors have been reported, indicating a significant affinity.

Muscarinic M1 Receptor Modulation

Fluphenazine acts as an antagonist at muscarinic M1 receptors. wikipedia.orgnih.gov This anticholinergic activity is a common feature among many first-generation antipsychotics. The blockade of M1 receptors can influence neurotransmission and is associated with certain side effects. While the affinity for M1 receptors is generally less potent than for dopamine D2 receptors, it remains a significant component of fluphenazine's pharmacological footprint.

Histaminergic H1 Receptor Interactions

Fluphenazine demonstrates relatively strong antagonistic effects at histamine (B1213489) H1 receptors. wikipedia.orgnih.gov This high affinity for H1 receptors is a characteristic shared with other phenothiazine derivatives. The Ki value for fluphenazine at the H1 receptor has been determined to be 45 nM. wikipedia.org This interaction is primarily associated with the sedative effects of the drug.

5-Hydroxytryptamine Receptor Binding

Table 2: Serotonin Receptor Binding Affinities of Fluphenazine

Receptor Ki (nM)
5-HT2A 17
5-HT2B 82

Data sourced from studies on fluphenazine, the active moiety of Fluphenazine Enanthate Dihydrochloride.

Ion Channel Modulation Mechanisms

Pre-clinical electrophysiological studies have revealed that fluphenazine is capable of blocking neuronal voltage-gated sodium channels. nih.gov This blockade is voltage-dependent, with the drug showing a higher potency for channels in a depolarized state. nih.gov Fluphenazine appears to stabilize the inactivated state of the sodium channel, a mechanism that can influence neuronal excitability. nih.gov

Furthermore, fluphenazine has been identified as a potent blocker of the human ether-a-go-go-related gene (hERG) potassium channels. nih.gov The IC50 for this block has been measured at 0.102 μM. nih.gov The drug affects the hERG channels in their activated and inactivated states. nih.gov This action on potassium channels can lead to a prolongation of the action potential duration. nih.gov

Voltage-Gated Sodium Channel Blockade

Fluphenazine has been identified as a blocker of neuronal voltage-gated sodium channels (NaV). nih.govmedchemexpress.com Electrophysiological studies have demonstrated its capability to inhibit both tetrodotoxin-sensitive (TTX-S) and tetrodotoxin-resistant (TTX-R) sodium channel variants. nih.gov These channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons. nih.govfrontiersin.org

The mechanism of blockade involves a preferential binding to and stabilization of the inactivated state of the channel. nih.gov This is evidenced by a hyperpolarizing shift of approximately 10 mV in the steady-state inactivation curves upon application of fluphenazine. nih.gov The block is also frequency-dependent, meaning its potency increases with more frequent channel activity, a characteristic that suggests a higher affinity for channels that are actively being used. nih.gov

The potency of fluphenazine's block on sodium channels is dependent on the membrane potential. In the ND7/23 cell line, which expresses TTX-S conductances, the IC₅₀ values illustrate this dependency. nih.gov

Table 1: Potency of Fluphenazine on Sodium Channels in ND7/23 Cells

Holding Potential IC₅₀ Value
-120 mV 18 µM
-50 mV 960 nM

Data sourced from electrophysiological examinations on ND7/23 cell conductances. nih.gov

Intracellular Signaling Pathway Investigations

Akt Pathway Modulation

Preclinical findings suggest that fluphenazine can modulate the Akt signaling pathway, a critical cascade involved in regulating cell metabolism, survival, and apoptosis. nih.gov The serine/threonine kinase Akt is a key component in neurodevelopment, synaptic plasticity, and neurotransmission, and its dysregulation has been implicated in psychiatric disorders. nih.gov Fluphenazine's interaction with this pathway may affect the expression of important downstream proteins such as Forkhead box protein O1 (FoxO1), Bcl-2-associated death promoter (BAD), and mammalian target of rapamycin (B549165) (mTOR). nih.gov Further research has indicated that fluphenazine may act as an inhibitor of the Toll-like receptor 3 (TLR3)-IFN regulatory factor 3 (IRF3) signal transduction pathway through its effects on the PI3K signaling pathway, which is an upstream activator of Akt. nih.gov

Wnt Pathway Regulation

Fluphenazine is also reported to act on the Wnt signaling pathway. nih.gov The Wnt pathway is crucial for a variety of cellular processes, and its regulation by fluphenazine may occur in concert with Akt pathway modulation. nih.gov This interaction can influence the expression of downstream proteins like β-catenin, which plays a central role in both the Wnt pathway and cell adhesion. nih.gov

Enzymatic Interactions and Inhibition Profiles

Calmodulin Inhibition Research

Fluphenazine is a known inhibitor of calmodulin, a ubiquitous and multifunctional calcium-binding protein that mediates numerous cellular processes. nih.govdrugbank.comnih.gov The inhibition of calmodulin by fluphenazine has been shown to affect downstream enzymatic activities. For instance, in bovine tracheal smooth muscle, fluphenazine inhibited the activation of myosin light chain kinase, a calmodulin-dependent enzyme, thereby reducing isometric tension development and phosphorylation of the myosin light chain. nih.gov

Research using a derivative, fluphenazine-mustard, demonstrated an irreversible antagonism of calmodulin's ability to activate cyclic nucleotide phosphodiesterase. nih.gov Studies in mutant strains of Volvox carteri resistant to fluphenazine revealed altered calmodulin activity, providing genetic evidence for calmodulin's role in development and morphogenesis and as a key target of the drug. nih.gov This well-established anticalmodulin activity has also been explored in repurposing strategies, such as increasing the susceptibility of caspofungin-resistant Candida glabrata. researchgate.netnih.gov

Cytochrome P450 Enzyme System Interactions (e.g., CYP2D6)

Fluphenazine interacts significantly with the cytochrome P450 (CYP) enzyme system, which is responsible for the metabolism of a vast number of drugs. nih.gov It is both a major substrate and an inhibitor of the CYP2D6 isoform. nih.govnih.govdrugsporphyria.net In vitro studies using human liver microsomal preparations have quantified the inhibitory potential of fluphenazine against various CYP isoforms.

These studies show that fluphenazine, like other antipsychotic drugs, exhibits a striking selectivity for inhibiting CYP2D6 compared to other isoforms. nih.gov It competitively inhibited dextromethorphan (B48470) O-demethylation, a specific marker for CYP2D6 activity. nih.gov Moderate inhibition of CYP1A2 was also observed, while its effect on other major isoforms was minimal. nih.gov

Table 2: Fluphenazine Inhibition Constants (Ki) for Human CYP Isoforms

CYP Isoform Inhibition Constant (Ki)
CYP2D6 9.4 µM
CYP1A2 40.2 µM
CYP2C9 >300 µM
CYP2C19 >300 µM
CYP3A >300 µM

Data sourced from in vitro studies with human liver microsomal preparations. nih.gov

This potent inhibition of CYP2D6 suggests a high potential for drug-drug interactions when co-administered with other medications that are primarily metabolized by this enzyme. nih.gov Fluphenazine is also noted to be a weak inhibitor of the CYP2C9 and CYP2E1 systems. nih.gov

Effects on the Reticular Activating System in Research Models

The reticular activating system (RAS) is a complex network of nuclei and pathways within the brainstem that plays a crucial role in regulating arousal, wakefulness, and attention. As a key area for the integration of sensory information and the modulation of cortical activity, the RAS has been a subject of investigation in the context of neuropsychiatric disorders and the mechanisms of action of psychotropic medications. Research into the effects of this compound on the RAS in preclinical models has sought to elucidate its influence on neuronal activity within this critical system.

Early research into the effects of phenothiazine derivatives, the class of compounds to which fluphenazine belongs, indicated a general depressant effect on the central nervous system, including the RAS. Studies in animal models, primarily cats and monkeys, demonstrated that these compounds could alter arousal thresholds and the electroencephalographic (EEG) patterns associated with wakefulness and sleep.

While specific data on this compound is limited, studies on the broader class of phenothiazines and other antipsychotics provide insights into its likely mechanisms of action on the RAS. For instance, research on loxapine, a tricyclic antipsychotic, has suggested that it may reduce the firing thresholds of neurons within the polysynaptic pathways of the reticular formation. hres.ca This action is thought to contribute to its sedative and antipsychotic effects.

The primary mechanism of action for typical antipsychotics like fluphenazine is the blockade of dopamine D2 receptors. Dopaminergic pathways are known to modulate the activity of the RAS. Therefore, it is hypothesized that by antagonizing D2 receptors, fluphenazine alters the firing patterns of neurons within the RAS, leading to a reduction in arousal and a filtering of sensory input to the cortex. This is consistent with the observation that antipsychotics can induce a state of depolarization block in dopamine neurons in animal models, a phenomenon believed to be linked to their therapeutic efficacy. nih.gov

Table 1: Hypothetical Effects of Fluphenazine on Neuronal Firing in the Reticular Activating System (RAS) of a Rodent Model

Neuronal PopulationBaseline Firing Rate (Spikes/sec)Firing Rate After Fluphenazine Administration (Spikes/sec)Percentage Change
Dopaminergic Neurons
Ventral Tegmental Area (VTA)5.2 ± 0.82.1 ± 0.5↓ 59.6%
Noradrenergic Neurons
Locus Coeruleus (LC)3.8 ± 0.62.5 ± 0.4↓ 34.2%
Cholinergic Neurons
Pedunculopontine Nucleus (PPN)8.1 ± 1.26.9 ± 1.0↓ 14.8%

This table is a hypothetical representation based on the known dopamine D2 receptor antagonist properties of fluphenazine and the interconnectedness of monoaminergic systems within the RAS. The values are illustrative and not derived from a specific study on this compound.

Table 2: Predicted Impact of Fluphenazine on Neurotransmitter Levels within Key RAS Nuclei in a Preclinical Model

RAS NucleusNeurotransmitterBaseline Concentration (pg/mg tissue)Concentration After Fluphenazine Administration (pg/mg tissue)Percentage Change
Ventral Tegmental Area (VTA) Dopamine150 ± 2595 ± 18↓ 36.7%
Locus Coeruleus (LC) Norepinephrine120 ± 20100 ± 15↓ 16.7%
Raphe Nuclei Serotonin200 ± 30185 ± 25↓ 7.5%

This table illustrates the potential downstream effects of D2 receptor blockade by fluphenazine on the levels of key neurotransmitters involved in arousal and sensory gating within the RAS. The data is hypothetical and serves to demonstrate the expected pharmacological impact.

It is important to note that the effects of this compound on the RAS are likely complex and involve interactions with multiple neurotransmitter systems beyond dopamine. Further preclinical research utilizing modern electrophysiological and neurochemical techniques is necessary to provide a more detailed and direct understanding of its molecular and cellular pharmacology within the reticular activating system.

Metabolism and Biotransformation Research in Experimental Systems

Hepatic Metabolic Pathways Characterization

Once fluphenazine (B1673473) enanthate is hydrolyzed to release the active fluphenazine molecule, the latter undergoes extensive metabolism, predominantly in the liver. mdpi.compatsnap.com The primary metabolic transformations are Phase I reactions, which introduce or expose functional groups, followed by Phase II conjugation reactions. patsnap.comnih.gov The cytochrome P450 (CYP) enzyme system, particularly CYP2D6, plays a major role in the initial oxidative metabolism of fluphenazine. mdpi.com

Oxidation Reactions

Oxidation is a principal metabolic route for fluphenazine. nih.gov This process occurs at two main sites on the phenothiazine (B1677639) nucleus and the side chain.

Sulfoxidation : The most prominent oxidative pathway involves the oxidation of the sulfur atom in the phenothiazine ring to form fluphenazine sulfoxide (B87167) (FPZ-SO). nih.govresearchgate.net This metabolite is found in significant quantities in various tissues following fluphenazine administration in rats. nih.gov

Aromatic Hydroxylation : Another key oxidation reaction is the hydroxylation of the phenothiazine ring, primarily at the 7-position, to produce 7-hydroxyfluphenazine (B30106) (7-OH-FPZ). nih.govresearchgate.net This metabolite has been consistently identified in studies using rat liver microsomes and in the bile of rats administered fluphenazine. nih.govresearchgate.net

Dehydrogenation Processes

Current research literature on the metabolism of fluphenazine does not prominently feature dehydrogenation as a distinct or major metabolic pathway. The primary oxidative transformations documented are sulfoxidation and hydroxylation.

Demethylation Pathways

N-dealkylation at the piperazine (B1678402) side chain is a recognized metabolic pathway for fluphenazine. researchgate.net Studies in rat liver microsomes have demonstrated that fluphenazine can undergo the removal of the hydroxyethyl (B10761427) group from the piperazine ring. researchgate.net This dealkylation leads to the formation of N'-[γ-(2-trifluoromethyl-phenothiazinyl-10)-propyl]piperazine. researchgate.net This process, however, appears to be less rapid compared to the N-demethylation of other phenothiazines like trifluoperazine (B1681574). researchgate.net Mechanistically, CYP450-catalyzed N-dealkylation involves the hydroxylation of the carbon atom adjacent to the nitrogen, forming an unstable intermediate that spontaneously breaks down to the dealkylated metabolite and an aldehyde. nih.gov

Glucuronidation Studies

Following Phase I oxidative reactions, fluphenazine and its metabolites undergo Phase II conjugation, with glucuronidation being a significant pathway. nih.govresearchgate.net These conjugation reactions increase the water solubility of the metabolites, facilitating their excretion.

Conjugation of 7-hydroxyfluphenazine : The hydroxyl group introduced during oxidation is a prime site for glucuronidation. Studies using rabbit hepatic microsomal enzyme systems have shown that 7-hydroxyfluphenazine is readily conjugated with glucuronic acid to form 7-hydroxy-β-D-O-glucuronyl-fluphenazine. nih.gov

Direct Glucuronidation of Fluphenazine : Direct conjugation of the parent fluphenazine molecule at the terminal primary alcohol group of the side chain can also occur, though it is considered a minor pathway. nih.gov In rat bile, a glucuronide linked to this aliphatic hydroxyl group has been identified. nih.gov

Sulfate (B86663) Conjugation : Besides glucuronidation, sulfate conjugation has also been identified as a Phase II pathway in rats. nih.gov Metabolites such as fluphenazine sulfate, 7-hydroxyfluphenazine sulfate, and fluphenazine sulfoxide sulfate have been detected. nih.gov

Identification and Characterization of Active and Inactive Metabolites

Several metabolites of fluphenazine have been identified, with research focusing on their potential pharmacological activity. The two major metabolites, fluphenazine sulfoxide and 7-hydroxyfluphenazine, have been shown to be biologically active. nih.gov

In studies on mice and rats, both 7-hydroxyfluphenazine and fluphenazine sulfoxide demonstrated psychotropic effects. nih.gov They were shown to inhibit open-field behavior, reduce methamphetamine-induced hyperactivity, and elicit catalepsy, suggesting they act by blocking dopamine (B1211576) receptors, similar to the parent drug. nih.gov The formation of these active metabolites is believed to contribute to the prolonged therapeutic effects observed with depot preparations of fluphenazine. nih.gov

Table 1: Pharmacological Activity of Major Fluphenazine Metabolites in Experimental Systems

Metabolite Metabolic Pathway Experimental System Observed Activity Receptor Affinity (Relative to Fluphenazine) Citation(s)

| 7-Hydroxyfluphenazine (7-OH-FPZ) | Aromatic Hydroxylation | Rats, Mice | Active; inhibits hyperactivity, elicits catalepsy. | D2: ~20% D1: ~5% | nih.govnih.gov | | Fluphenazine Sulfoxide (FPZ-SO) | Sulfoxidation | Rats, Mice | Active; inhibits hyperactivity, elicits catalepsy. | D2: ~1-3% D1: ~1-3% | nih.govnih.gov |

Prodrug Hydrolysis Kinetics in In Vitro and Animal Models

Fluphenazine enanthate is an ester prodrug designed for slow release and prolonged action. The therapeutic effects are dependent on the in vivo hydrolysis of the enanthate ester to liberate the active fluphenazine. patsnap.com This hydrolysis is an enzymatic process. patsnap.com

Specific in vitro studies provide insight into the rate of hydrolysis in biological fluids. Control experiments where fluphenazine enanthate was added to blank human plasma showed minimal spontaneous hydrolysis. researchgate.net

Table 2: In Vitro Hydrolysis of Fluphenazine Enanthate

Experimental System Observation Conclusion Citation(s)
Human Plasma (Blank) At most 3% hydrolysis detected during standard laboratory work-up. Suggests that the rate of spontaneous or enzymatic hydrolysis in plasma is slow, and the rate-limiting step for activity is release from the injection site. researchgate.net

This finding supports the model that the slow absorption from the intramuscular depot, rather than a slow rate of hydrolysis in the blood, is the primary factor controlling the long duration of action of fluphenazine enanthate. researchgate.net

Role of Butyrylcholinesterase (BChE) and Human Serum Albumin (HSA)

The hydrolysis of fluphenazine esters is a key process in its metabolic pathway. While cholinesterases are often implicated in the hydrolysis of ester-containing drugs, studies suggest that Butyrylcholinesterase (BChE), a serine hydrolase found in plasma, plays a limited role in the primary conversion of fluphenazine prodrugs. nih.govnih.gov

Conversely, Human Serum Albumin (HSA), the most abundant protein in blood plasma, plays a significant role in the transport and disposition of fluphenazine. Spectroscopic and molecular modeling studies have investigated the interaction between fluphenazine (FPZ) and HSA. nih.gov These studies indicate that fluphenazine binds to HSA primarily at Sudlow's site I, located in sub-domain IIA, through a static quenching mechanism. nih.gov The binding process is spontaneous, with hydrophobic interactions and hydrogen bonds identified as the major stabilizing forces. nih.gov

Table 1: Thermodynamic Parameters for Fluphenazine (FPZ) Binding to Human Serum Albumin (HSA)

Thermodynamic ParameterValueImplication
Enthalpy Change (ΔH⁰)-4.637 kJ/molIndicates the involvement of hydrogen bonds and van der Waals forces in the binding process.
Entropy Change (ΔS⁰)68.42 J/(mol·K)The positive value suggests that hydrophobic interactions are a primary driving force for the binding.
Gibbs Free Energy Change (ΔG⁰)NegativeConfirms that the binding process between fluphenazine and HSA is spontaneous.

Data sourced from a study on the interactions between HSA and fluphenazine. nih.govresearchgate.netnih.govmdpi.com

Carboxylesterase (CES) Isozyme Contributions (hCE1, hCE2)

Research has identified carboxylesterases (CES) as the principal enzymes responsible for the hydrolysis of fluphenazine ester prodrugs. researchgate.net Carboxylesterases are a class of serine hydrolases that catalyze the cleavage of ester bonds, converting the lipid-soluble fluphenazine esters into the active, water-soluble fluphenazine. researchgate.netdntb.gov.ua

The two major isozymes in humans, hCE1 and hCE2, are abundantly expressed in metabolic organs like the liver and gastrointestinal tract. They exhibit different substrate specificities and play crucial roles in the metabolism of numerous ester-containing drugs. Studies suggest that both hCE1 and hCE2 contribute to the hydrolysis of fluphenazine prodrugs, facilitating their conversion to the active moiety. The differing rates of hydrolysis for various fluphenazine esters, such as the enanthate and decanoate (B1226879), may be attributed to the differential catalytic efficiencies of these CES isozymes.

Bioconversion Site-Specific Analysis (e.g., muscle tissue)

Following intramuscular injection, the bioconversion of Fluphenazine Enanthate is thought to occur primarily after its release from the injection site and entry into systemic circulation. Analysis of the injection site, specifically muscle tissue, suggests that local bioconversion is minimal. This is attributed to the low to negligible expression of Butyrylcholinesterase (BChE) and Carboxylesterases (CES) within skeletal muscle tissue. researchgate.net

Animal models, such as those using rats, have been developed to study the kinetics of fluphenazine and its esters in plasma, brain, and muscle tissue (both injected and non-injected). These studies help to understand the rate of release from the muscle depot and subsequent systemic absorption and bioconversion.

Excretion and Enterohepatic Recirculation Dynamics in Non-Human Studies

Non-human studies have provided insights into the elimination pathways of fluphenazine and its metabolites. Following administration of radiolabeled Fluphenazine Enanthate to dogs, radioactivity was recovered in both urine and feces, indicating that both renal and fecal routes are significant for excretion. researchgate.net

Enterohepatic recirculation is a pharmacokinetic phenomenon where a drug is excreted in the bile, stored in the gallbladder, released into the small intestine, and then reabsorbed back into circulation. This process can prolong the terminal half-life of a compound. For drugs that undergo significant biliary excretion, this can be a key factor in their disposition. nih.govnih.gov While specific data on the enterohepatic recirculation of fluphenazine is limited, its excretion profile in animal models like the dog suggests that biliary excretion is a component of its elimination. researchgate.net Models developed for other drugs in rats and dogs show that the fraction of a drug undergoing recirculation can be substantial, significantly increasing its plasma exposure. nih.govnih.gov

Comparative Pharmacokinetics of Fluphenazine Esters in Animal Models

Animal models have been instrumental in comparing the pharmacokinetic profiles of different fluphenazine esters, primarily the enanthate and decanoate forms. These studies confirm that the pharmacokinetic differences are largely related to the rate of release of the drug from the oily vehicle at the intramuscular injection site. researchgate.netnih.govnih.govscispace.com The longer fatty acid chain of the decanoate ester results in higher lipophilicity compared to the enanthate ester. This leads to a slower release from the depot, resulting in a longer duration of action.

Studies in rats have been used to model and compare the disposition of these long-acting esters. mdpi.com The data generally align with findings in humans, showing that Fluphenazine Enanthate has a shorter elimination half-life compared to Fluphenazine Decanoate. researchgate.netcochrane.org

Table 2: Conceptual Comparative Pharmacokinetics of Fluphenazine Esters in Animal Models

Pharmacokinetic ParameterFluphenazine EnanthateFluphenazine DecanoateRationale
Time to Peak Plasma Concentration (Tmax)ShorterLongerFaster release from the injection depot due to lower lipophilicity.
Peak Plasma Concentration (Cmax)HigherLowerA more rapid release leads to a higher peak concentration over a shorter period.
Elimination Half-life (t½)ShorterLongerSlower, more sustained release from the depot results in a prolonged elimination phase.
Duration of ActionShorter (e.g., 1-3 weeks)Longer (e.g., 4-6 weeks)Directly correlated with the rate of release and elimination half-life. nih.gov

This table presents a conceptual comparison based on established pharmacokinetic principles and findings from comparative studies. researchgate.netnih.govcochrane.org

Investigational Biological Activities in Non Clinical Disease Models

Anticancer Research Applications

Preclinical research suggests that fluphenazine (B1673473) possesses significant anticancer properties, affecting various fundamental processes of cancer cell progression. nih.govbohrium.com These activities range from reducing cell viability to inhibiting metastasis, highlighting its potential as a compound for further oncologic investigation. nih.govnih.gov

Fluphenazine has been shown to induce a concentration-dependent decrease in the viability and proliferation of various cancer cells. nih.gov For instance, in a study on HT-29 colon cancer cells, treatment with fluphenazine at concentrations above 10 µM resulted in a significant reduction in cell viability, with an observed IC₅₀ value of 1.86 µM. nih.gov Similarly, research on triple-negative breast cancer (TNBC) cells demonstrated that fluphenazine hydrochloride (Flu) effectively inhibited the survival of metastatic TNBC cells. nih.gov The cytotoxic effects of fluphenazine have been confirmed across a wide spectrum of cancer cell lines in micromolar concentrations. nih.gov

Table 1: Effect of Fluphenazine on Cancer Cell Line Viability

Cell Line Cancer Type Observation Citation
HT-29 Colon Cancer Significant viability reduction above 10 µM; IC₅₀ of 1.86 µM. nih.gov
4T1 Breast Cancer Reduced cell viability and proliferation. nih.gov
MDA-MB-231 Triple-Negative Breast Cancer Inhibited cell survival and growth. nih.gov
Glioma Cells Brain Cancer Concentration-dependent decrease in cell viability. nih.gov

A primary mechanism for fluphenazine's anticancer activity is the induction of apoptosis, or programmed cell death. nih.govnih.gov Studies have shown that fluphenazine treatment leads to classic apoptotic features in cancer cells, such as cell shrinkage, nuclear fragmentation, and the formation of condensed nuclei. nih.gov This has been confirmed through techniques like Hoechst 33342 staining and Annexin V-fluorescein isothiocyanate/PI staining. nih.govnih.gov

The apoptotic pathway induced by fluphenazine appears to be mediated through the mitochondria. nih.gov It involves the activation of various caspases, which are key executioner proteins in the apoptotic process. nih.govresearchgate.net Furthermore, fluphenazine has been observed to induce apoptosis in combination with UVA light, indicating a potential photodynamic mechanism involving the production of reactive oxygen species (ROS). nih.gov

Fluphenazine has been found to interfere with the cancer cell cycle, leading to arrest at specific checkpoints. nih.govresearchgate.net This prevents the cells from progressing through the cycle of division and proliferation. frontiersin.org Research on 4T1 and MDA-MB-231 breast cancer cells showed that a 24-hour treatment with fluphenazine caused cell cycle arrest in the G0/G1 phase. nih.gov In other cell lines, arrest has been noted at the G1/S phase transition. nih.gov

This cell cycle arrest is supported by molecular changes in regulatory proteins. nih.gov Studies have observed a decrease in the expression of key cell cycle proteins, including cyclin-dependent kinase (CDK) 2, CDK4, cyclin D1, and cyclin E, alongside an increased expression of the cell cycle inhibitors p21 and p27. nih.gov

Table 2: Fluphenazine's Impact on Cell Cycle Regulation

Cell Line(s) Checkpoint Arrest Key Molecular Changes Citation
4T1, MDA-MB-231 G0/G1 Phase ↓ CDK2, CDK4, Cyclin D1, Cyclin E; ↑ p21, p27 nih.gov

A significant challenge in cancer chemotherapy is multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), also known as ATP-binding cassette subfamily B member 1 (ABCB1). nih.govnih.gov These proteins actively pump chemotherapeutic drugs out of cancer cells, reducing their efficacy. nih.gov Fluphenazine has been identified as a compound capable of targeting and inhibiting these MDR-related proteins. nih.govnih.govresearchgate.net By inhibiting P-gp/ABCB1, fluphenazine can act as a chemosensitizer, potentially reversing drug resistance and restoring the effectiveness of other anticancer drugs. nih.govbohrium.com This makes it a promising candidate for use in combination therapies, particularly for resistant cancers. nih.gov

Fluphenazine has been shown to cause DNA alterations and fragmentation in cancer cells, contributing to its cytotoxic effects. researchgate.netnih.govbohrium.com Flow cytometry studies have detected a significant increase in fragmented DNA in glioma cells treated with the drug. nih.gov The compound's ability to induce DNA damage and interfere with cellular DNA repair mechanisms can trigger cell cycle arrest and apoptosis, ultimately leading to cell death. nih.govtaylorandfrancis.com This interference with fundamental genetic processes represents another key aspect of its anticancer activity. nih.gov

The ability of cancer cells to invade surrounding tissues and migrate to distant sites is the basis of metastasis. nih.gov Fluphenazine has demonstrated the ability to inhibit these critical processes. nih.govnih.gov In studies involving metastatic triple-negative breast cancer cells, fluphenazine was shown to inhibit both cell migration and invasion. nih.gov This suggests that beyond killing cancer cells, fluphenazine may also play a role in preventing the spread of cancer, a crucial factor in improving patient outcomes. nih.govnih.gov

Reactive Oxygen Species (ROS) Generation

The phenothiazine (B1677639) chemical structure, to which fluphenazine belongs, has been implicated in processes that can generate reactive oxygen species (ROS). Research indicates that phenothiazines may enter mitochondrial membranes and generate radicals, leading to oxidative stress (OS). nih.gov Some antipsychotic medications are believed to have pro-oxidant effects that can increase ROS generation. nih.govwikipedia.org

Specifically for fluphenazine (FPZ), studies have demonstrated a significant photodynamic mechanism. When exposed to UVA light, fluphenazine was found to induce an extremely high production of ROS, which was linked to its photocytotoxic effects on human cancer cell lines. nih.govdntb.gov.ua This suggests that under certain conditions, fluphenazine can contribute to cellular oxidative stress through the generation of ROS. While some atypical antipsychotics may help normalize ROS metabolism, typical antipsychotics have been associated with increased ROS production, which may be linked to their toxic effects in certain cell systems. nih.govucsc.edu Investigations into NADPH oxidases (NOXs), a key family of ROS-generating enzymes, have shown that certain N-substituted phenothiazines can act as inhibitors, though this activity is highly dependent on the specific chemical substitutions on the phenothiazine structure.

Antiviral Potential Research (e.g., SARS-CoV-2 Inhibition)

In the search for repurposable drugs to combat viral infections, fluphenazine has been identified as a compound with potential antiviral activity. As part of a systematic screening of FDA-approved drugs, fluphenazine was shown to have inhibitory effects against multiple coronaviruses, including SARS-CoV, MERS-CoV, and SARS-CoV-2. In one study, it demonstrated slight superiority over chlorpromazine (B137089) in its antiviral effect against these viruses.

The antiviral activity of phenothiazines like fluphenazine is thought to be related to their ability to inhibit clathrin-dependent endocytosis, a crucial pathway for viral entry into host cells. nih.gov By blocking this process, they can also inhibit viral replication, decrease viral invasion, and suppress cell-cell fusion. nih.gov A review of existing literature identified fluphenazine as one of five key phenothiazines with demonstrated activity against 23 different RNA viruses. nih.gov This body of in-vitro research highlights phenothiazines as a class of compounds with potential broad-spectrum antiviral effects worthy of further investigation.

Table 1: Phenothiazines Identified in a Screening Study with In-Vitro Antiviral Activity Against SARS-CoV-2
CompoundPharmacological ClassNoted Antiviral Activity
FluphenazinePhenothiazine AntipsychoticInhibits SARS-CoV, MERS-CoV, SARS-CoV-2
ChlorpromazinePhenothiazine AntipsychoticInhibits SARS-CoV, MERS-CoV, SARS-CoV-2
PromethazinePhenothiazine AntihistamineInhibits SARS-CoV, MERS-CoV, SARS-CoV-2
ThiethylperazinePhenothiazine AntiemeticInhibits SARS-CoV, MERS-CoV, SARS-CoV-2

Neurobiological Studies in Animal Behavior Models

Methylphenidate, a central nervous system stimulant, increases synaptic levels of dopamine (B1211576) and can induce stereotyped behaviors in animal models, which include repetitive, patterned movements like gnawing. nih.govucsc.edu These behaviors are mediated by the stimulation of dopamine receptors. Fluphenazine is a potent dopamine D2 receptor antagonist. While specific studies focusing solely on fluphenazine's antagonism of methylphenidate-induced gnawing were not identified in the reviewed literature, the mechanism of action is well-established for its drug class. Typical antipsychotics that block D2 receptors are known to reduce dopamine-agonist-induced stereotypies. For instance, haloperidol, another typical antipsychotic, has been shown to reduce locomotor stereotypy induced by methylphenidate in rats. Therefore, based on its potent D2 receptor blockade, fluphenazine would be expected to antagonize stereotyped behaviors driven by dopamine agonists like methylphenidate.

Climbing behavior in mice is a behavioral model that is sensitive to modulation by dopamine receptor activity. This behavior can be altered by both dopamine receptor agonists and antagonists. As a potent dopamine antagonist, fluphenazine's activity in this model is predictable. The blockade of dopamine D2 receptors in brain regions responsible for motor control would lead to an inhibition of spontaneous climbing behavior. This test is often used in the preclinical assessment of antipsychotic drugs to measure their dopamine-blocking potential in vivo.

A significant area of neurobiological research involves the adaptive changes that occur in the brain following long-term administration of antipsychotic drugs. Chronic blockade of dopamine D2 receptors with agents like fluphenazine can lead to a compensatory upregulation and sensitization of these receptors, a phenomenon known as dopamine receptor supersensitivity. Studies in animal models have shown that ongoing treatment with typical antipsychotics can cause them to progressively lose their efficacy in suppressing dopamine-mediated behaviors, a failure attributed to this developing supersensitivity. This effect is not necessarily due to changes in drug levels but rather to neurobiological adaptations in the brain. Research using fluphenazine decanoate (B1226879) in rats has been employed to study these widespread adaptive changes in the neurochemistry of the basal ganglia, including alterations in both D1 and D2 receptor binding. This development of receptor supersensitivity is a critical factor in understanding the long-term effects of neuroleptic treatment.

Studies on Neuroblastoma Cell Lines (e.g., SH-SY5Y)

The human neuroblastoma cell line SH-SY5Y is a widely used in-vitro model in neuroscience research, including for neurotoxicity studies. Fluphenazine has been investigated for its effects on such cancer cell lines. An early study evaluated the anticancer effect of fluphenazine on the human neuroblastoma cell line SK-N-SH, from which the SH-SY5Y line is derived. The results showed that fluphenazine could reduce cell viability in a concentration-dependent manner, with a calculated IC50 value of 9.6 µM. The study suggested this cytotoxic effect may not be mediated by dopamine receptors.

Other phenothiazines have also demonstrated cytotoxicity against SH-SY5Y cells. Research on chlorpromazine and trifluoperazine (B1681574) found them to be highly cytotoxic to undifferentiated SH-SY5Y cells, inducing cell death primarily through a calcium-mediated apoptosis process. These findings indicate that beyond its neuroleptic action, fluphenazine and related phenothiazines possess cytotoxic properties against neural-derived tumor cells in vitro.

Table 2: In-Vitro Cytotoxicity of Fluphenazine and Related Compounds on Neuroblastoma Cell Lines
CompoundCell LineFindingReported IC50 ValueSource
FluphenazineSK-N-SH (parent line of SH-SY5Y)Reduces cell viability9.6 µM
ChlorpromazineSH-SY5YCytotoxic via Ca2+-mediated apoptosis~5 µM
TrifluoperazineSH-SY5YCytotoxic via Ca2+-mediated apoptosis~6 µM

Antimutagenic Activity Investigations

Investigations into the antimutagenic properties of fluphenazine have been conducted in various non-clinical models, revealing its potential to counteract the genotoxic effects of known mutagens. oup.com Research has primarily focused on fluphenazine and its hydrochloride salt in bacterial and human cell systems. oup.comoup.com These studies indicate that fluphenazine can reduce the mutagenic activity of both direct-acting and indirect-acting mutagens. oup.comresearchgate.net

The antimutagenic effects of fluphenazine have been observed in the Ames test, a widely used bacterial reverse mutation assay. oup.comoup.com In this system, fluphenazine has demonstrated a capacity to decrease the genotoxicity of standard mutagens, and this effect is apparent both in the presence and absence of the S9 fraction, which simulates metabolic activation. oup.comresearchgate.net The inhibitory effect was noted to be dependent on the concentration of the drug. oup.com

In addition to bacterial assays, the antimutagenic potential of fluphenazine has been explored in short-term tests utilizing human lymphocytes. oup.comresearchgate.net In these in vitro studies, fluphenazine exhibited an inhibitory effect on the genotoxicity induced by standard mutagens. oup.com The extent of this inhibition varied across different cytogenetic endpoints, with the most significant effects observed in the cytokinesis-blocked micronucleus assay and the thioguanine-resistance test. oup.comresearchgate.net A weaker inhibitory effect was noted in the sister chromatid exchange test. oup.com

One of the proposed mechanisms for the antimutagenic action of fluphenazine is its ability to reduce the levels of free radicals. oup.comresearchgate.net A considerable reduction in free radicals was observed in in vitro samples of human granulocytes treated with fluphenazine. oup.comresearchgate.net This suggests that the scavenging of free radicals is an important contributor to its antimutagenic properties. researchgate.net

Detailed Research Findings

Research has shown that fluphenazine can mitigate the mutagenic effects of several standard mutagens. For instance, in the Ames test, fluphenazine demonstrated a mild antimutagenic effect against the genotoxicity of mutagens such as benzo[a]pyrene (B130552) (B[a]P), daunorubicin (B1662515) (DRC), and methyl methanesulfonate (B1217627) (MMS), with the effect being more pronounced at higher concentrations of the drug. oup.com When tested against directly acting mutagens without the S9 fraction, fluphenazine showed a modest 14% decrease in the genotoxicity of MMS at the highest concentration, while a more substantial inhibition of nearly 50% was observed for DRC. oup.com In the presence of the S9 fraction, fluphenazine decreased the mutagenic action of DRC by approximately 25% in a concentration-dependent manner. oup.com

Studies on analogues of fluphenazine have also been conducted to explore compounds with potentially enhanced antimutagenic activity and a more favorable safety profile. nih.gov For example, a more hydrophilic analogue, 2-(trifluoromethyl)-10-[3-(diethanolamino)-2-hydroxypropyl] phenothiazine, was found to have an antimutagenic effect that was about 10% stronger than that of fluphenazine in human lymphocyte cultures damaged by benzo[a]pyrene. nih.gov This analogue also demonstrated lower cytotoxicity compared to the parent compound. nih.gov

The collective findings from these non-clinical studies suggest that fluphenazine possesses antimutagenic properties, which could be beneficial in preventing the genotoxic effects of certain chemical mutagens. oup.com The primary mechanism appears to be linked to its antioxidant and free radical scavenging capabilities. oup.comresearchgate.net

Data from Antimutagenic Activity Studies

Test SystemMutagenKey FindingsReference
Ames Test (without S9 fraction)Methyl Methanesulfonate (MMS)Weak (14%) decrease in genotoxicity at the highest concentration. oup.com
Ames Test (without S9 fraction)Daunorubicin (DRC)Strong (~50%) inhibitory effect at the highest concentration. oup.com
Ames Test (with S9 fraction)Daunorubicin (DRC)~25% decrease in mutagenic action at the highest concentration; effect was concentration-dependent. oup.com
Ames TestBenzo[a]pyrene (B[a]P)Mild antimutagenic effect, statistically significant at higher concentrations. oup.com
Human Lymphocytes (Cytokinesis-blocked micronucleus assay)Standard MutagensStrongest inhibitory effect observed among the tested lymphocyte assays. oup.comresearchgate.net
Human Lymphocytes (Thioguanine-resistance test)Standard MutagensStrong inhibitory effect observed. oup.comresearchgate.net
Human Lymphocytes (Sister chromatid exchange test)Standard MutagensWeakest inhibitory effect observed among the tested lymphocyte assays. oup.com
Human Granulocytes (in vitro)Not ApplicableConsiderably reduced the level of free radicals. oup.comresearchgate.net

Emerging Research Directions and Future Perspectives

Development of Novel Conjugates (e.g., Gold Nanoparticles)

A significant area of emerging research involves the development of novel conjugates of fluphenazine (B1673473) to enhance its therapeutic properties and explore new applications. One promising approach is the conjugation of fluphenazine with gold nanoparticles (AuNPs).

Recent studies have detailed the successful synthesis of fluphenazine-gold nanoparticle (FPZ-AuNP) conjugates through a ligand exchange process. slideshare.net These conjugates were formed using AuNPs with an average size of 17 ± 5 nm. slideshare.netnih.gov The research confirmed the stable adsorption of fluphenazine onto the gold surface, primarily through the piperazine (B1678402) ring and the fluorine atoms of the trifluoromethyl group. slideshare.net

Physicochemical analysis, including electrokinetic measurements, revealed that the properties of these conjugates, such as their zeta potential, are dependent on both their composition and the surrounding pH. slideshare.netnih.gov Crucially, the biological activity of fluphenazine was not diminished upon conjugation. In fact, when tested on human neuroblastoma (SH-SY5Y) cells, the FPZ-AuNP conjugates demonstrated a more potent reduction in cell viability compared to either free fluphenazine or the citrate-stabilized gold nanoparticles alone. slideshare.netnih.gov This enhanced cytotoxic effect was found to be concentration-dependent, highlighting the potential of such nano-conjugates to serve as more effective therapeutic delivery systems. slideshare.netnih.gov

Table 1: Characteristics of Fluphenazine-Gold Nanoparticle (FPZ-AuNP) Conjugates

CharacteristicFindingReference
Synthesis Method Ligand exchange process slideshare.net
Average AuNP Size 17 ± 5 nm slideshare.netnih.gov
Adsorption Mechanism Interaction via piperazine ring and fluorine atoms slideshare.net
Biological Effect Increased cytotoxicity in SH-SY5Y cells vs. free FPZ slideshare.netnih.gov
Key Advantage Enhanced therapeutic effect without loss of drug activity slideshare.net

Drug Repurposing Strategies in Basic Science Research

Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers an accelerated pathway for discovering novel treatments by leveraging well-established pharmacokinetic and safety profiles. nih.govnih.gov Fluphenazine is a subject of intensive basic science research in this area, with studies exploring its potential in oncology and virology. nih.govnih.gov

In cancer research, fluphenazine has demonstrated significant cytotoxic effects across a variety of human cancer cell lines, including lung, breast, colon, liver, and brain cancers. nih.govnih.gov Mechanistic studies suggest that its anticancer activity is multifactorial. It is known to be a calmodulin inhibitor and can also target cancer-related proteins like P-glycoprotein (ABCB1), which is involved in multidrug resistance. nih.govif-pan.krakow.pl Furthermore, research indicates that fluphenazine can modulate critical cell signaling pathways, such as the Akt and Wnt pathways, regulate the cell cycle, and induce apoptosis (programmed cell death) in cancer cells. nih.govnih.gov Some investigations also point to its ability to cause DNA alterations and interfere with cancer cell invasion and migration. nih.gov

The antiviral potential of fluphenazine is another active area of basic research. It has been investigated for its ability to inhibit the replication of various viruses. if-pan.krakow.pl For instance, some centrally acting drugs, including phenothiazines, are considered promising candidates for repurposing against viral infections affecting the nervous system due to their ability to cross the blood-brain barrier. dergipark.org.tr Research into phenothiazine (B1677639) derivatives has shown they can inhibit hepatitis C virus entry, possibly by altering the fluidity of cholesterol-rich cell membranes. dergipark.org.tr Computational studies have also explored the potential of Fluphenazine Dihydrochloride (B599025) as an inhibitor of the SARS-CoV-2 main protease. nih.gov

Computational Modeling and In Silico Studies of Molecular Interactions

Computational modeling and in silico studies have become indispensable tools for understanding the molecular interactions of drugs like fluphenazine enanthate dihydrochloride at an atomic level. These methods provide insights that are often difficult to obtain through experimental techniques alone and can significantly accelerate drug discovery and development. youtube.com

For fluphenazine dihydrochloride (FDD), studies utilizing Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations have been conducted to investigate its electronic behavior, reactivity, and biological properties. nih.gov These computational approaches allow for the detailed analysis of molecular structure, vibrational frequencies, and electronic properties. nih.gov Natural Bond Orbital (NBO) analysis, for example, has been used to explain charge transfer and molecular interactions within the FDD molecule. nih.gov

Molecular docking simulations are a key component of these in silico studies. Researchers have used docking to investigate the binding of FDD to specific protein targets, such as the main protease (6LU7) of the SARS-CoV-2 virus. nih.gov These simulations predicted a strong binding interaction, with a calculated binding energy of -8.70 kcal/mol, accommodated within the protein's binding pocket. nih.gov The stability of this drug-protein complex was further confirmed through MD simulations lasting 100 nanoseconds. nih.gov Such computational models are crucial for predicting the potential of a drug to interact with a biological target and for guiding the design of new, more potent derivatives. youtube.com

Exploration of Structure-Activity Relationships for Derivative Design

The exploration of structure-activity relationships (SAR) is fundamental to medicinal chemistry, providing a blueprint for the rational design of new derivatives with improved potency and selectivity. nih.gov For the phenothiazine class of compounds, including fluphenazine, SAR studies have established several key structural features that are critical for their biological activity. slideshare.netnih.gov

The antipsychotic activity of phenothiazines is highly dependent on specific substitutions on the tricyclic ring system and the nature of the side chain at position N-10. slideshare.netyoutube.com

Substitution at C-2: The presence of an electron-withdrawing group at the 2-position of the phenothiazine nucleus, such as the trifluoromethyl (-CF₃) group in fluphenazine, is crucial for enhancing antipsychotic potency. slideshare.netnih.gov This is more effective than substitution at other positions like C-1, C-3, or C-4. slideshare.netyoutube.com

The N-10 Side Chain: A three-carbon chain separating the nitrogen atom of the phenothiazine ring (N-10) and the terminal amino nitrogen is optimal for neuroleptic activity. slideshare.net

The Terminal Amino Group: The nature of the amino group at the end of the side chain is also a key determinant of activity. Piperazine side chains, as seen in fluphenazine, generally confer greater potency compared to simple aliphatic or piperidine (B6355638) side chains. nih.govif-pan.krakow.plyoutube.com

These established SAR principles guide the design of new fluphenazine derivatives. By systematically modifying these key positions, researchers aim to develop compounds with enhanced activity against specific targets or to introduce novel biological activities, such as improved anticancer or antiviral effects. if-pan.krakow.pl For example, the synthesis of new phenothiazine derivatives for evaluation as P-glycoprotein inhibitors in multidrug-resistant cancers is an active area of research guided by these SAR principles. nih.gov

Table 2: Key Structure-Activity Relationships of Phenothiazines

Structural FeatureImpact on ActivityReference
C-2 Substitution Electron-withdrawing group increases antipsychotic potency. slideshare.netnih.gov
N-10 Side Chain Length A three-carbon linker is optimal for neuroleptic activity. slideshare.net
N-10 Side Chain Type Piperazine moiety confers greater potency than aliphatic chains. nih.govif-pan.krakow.plyoutube.com
Amino Group Must be a tertiary amine for significant activity. slideshare.net

Application in Proteomic and Genomic Research to Elucidate Novel Targets

Fluphenazine and its parent class, phenothiazines, are increasingly being utilized as chemical probes in proteomic and genomic research to identify and validate novel molecular targets. This approach moves beyond studying known mechanisms to uncover entirely new ways in which these compounds exert biological effects.

A notable example is the identification of phenothiazines as inhibitors of U2AF homology motif (UHM)-U2AF ligand motif (ULM) interactions. nih.gov These interactions are critical for the assembly of the spliceosome, the cellular machinery responsible for RNA splicing in eukaryotic gene regulation. nih.gov Through high-throughput screening followed by validation with Nuclear Magnetic Resonance (NMR), phenothiazines were found to bind to UHM domains, thereby inhibiting the early stages of spliceosome assembly. nih.gov This discovery presents a novel mechanism of action and highlights the spliceosome as a potential therapeutic target for these compounds. nih.gov

Furthermore, in silico target screening of newly synthesized phenothiazine derivatives has identified cholinesterases as common molecular targets. acs.org This aligns with the known neuromodulatory activities of these drugs but provides a more specific focus for further investigation and drug design. acs.org Multi-omics studies, which integrate data from genomics, proteomics, and metabolomics, also represent a powerful strategy for identifying novel drug-target interactions. nih.gov For instance, in the context of influenza A virus infection, integrated omics analysis has identified hundreds of potential cellular targets for which small molecule inhibitors, including compounds with structures related to phenothiazines, could be investigated as novel antiviral agents. nih.gov

Q & A

Q. How can researchers ensure accurate quantification of Fluphenazine Enanthate Dihydrochloride in pharmaceutical formulations?

Methodological Answer:

  • Use reverse-phase HPLC with UV detection (e.g., 254 nm) and a C18 column. The mobile phase should consist of a phosphate buffer (pH 3.0) and acetonitrile in a gradient elution mode to separate the compound from excipients and degradation products .
  • Validate the assay for linearity (10–200 µg/mL), precision (RSD <2%), and recovery (98–102%). Include USP reference standards (e.g., this compound RS) for calibration, ensuring no pre-drying of the standard to avoid moisture-related inaccuracies .

Q. What are the key pharmacokinetic differences between Fluphenazine Enanthate and Decanoate formulations?

Methodological Answer:

  • Conduct comparative bioavailability studies in animal models (e.g., rats) using serial blood sampling. Analyze plasma concentrations via LC-MS/MS to determine release kinetics. Enanthate esters exhibit faster absorption (Tmax ~24–48 hours) and shorter half-lives (~3–4 days) compared to decanoate (Tmax ~48–72 hours; half-life ~7–10 days) due to differences in ester chain length and lipophilicity .
  • Clinical studies (RCTs) show decanoate has fewer extrapyramidal side effects than enanthate, possibly due to steadier plasma levels .

Advanced Research Questions

Q. How can researchers evaluate the chemical stability of this compound under varying storage conditions?

Methodological Answer:

  • Perform accelerated stability studies by exposing the compound to 40°C/75% RH for 6 months. Monitor degradation using forced degradation protocols (acid/base hydrolysis, oxidative stress). Key degradation products include fluphenazine sulfoxide (oxidation) and free phenothiazine (hydrolysis), identifiable via LC-UV and high-resolution mass spectrometry .
  • Use Karl Fischer titration to track water content, as excess moisture accelerates hydrolysis. Store samples in amber vials with desiccants to comply with USP guidelines .

Q. What experimental approaches are used to study the dopamine receptor binding affinity of this compound?

Methodological Answer:

  • Conduct radioligand displacement assays using [<sup>3</sup>H]-spiperone and human D2 receptor-expressing cell membranes. Calculate IC50 values (typical range: 1–10 nM) and convert to Ki using the Cheng-Prusoff equation .
  • For structural insights, perform molecular docking simulations with D2 receptor crystal structures (PDB ID: 6CM4) to identify critical interactions (e.g., phenothiazine ring with Tyr<sup>408</sup> and Asp<sup>114</sup>) .

Q. How can lipophilicity be optimized in prodrug derivatives of this compound for prolonged release?

Methodological Answer:

  • Synthesize analogs with varying ester chain lengths (e.g., octanoate, nonanoate) and measure partition coefficients (logP) via shake-flask method. Evaluate in vitro release profiles using oil-based vehicles (e.g., sesame oil) to mimic intramuscular depot formulations .
  • Correlate logP with in vivo release rates in rodent models. Longer chains (e.g., decanoate) increase lipophilicity, prolonging release but requiring higher injection volumes .

Q. What statistical methods are appropriate for analyzing relapse rates in clinical trials comparing depot antipsychotics?

Methodological Answer:

  • Use Cox proportional hazards models to compare time-to-relapse between enanthate and decanoate groups, adjusting for covariates (e.g., baseline PANSS scores). Report hazard ratios with 95% confidence intervals .
  • For small sample sizes (n < 50), apply Fisher’s exact test to compare categorical outcomes (e.g., relapse yes/no). Note that low-quality evidence (per GRADE criteria) may limit generalizability .

Methodological Considerations for Data Contradictions

  • Conflicting Pharmacokinetic Data : If studies report divergent half-lives, verify assay sensitivity (e.g., LC-MS vs. UV detection) and patient adherence in clinical trials. Cross-validate using population pharmacokinetic modeling .
  • Stability Study Variability : Discrepancies in degradation rates may arise from differences in excipient composition or storage humidity. Replicate studies using USP-recommended buffer systems (pH 1.2–6.8) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.